Flecainide acetate
Vue d'ensemble
Description
Flecainide Acetate is a class IC antiarrhythmic agent . It is used to prevent or treat irregular heartbeats (arrhythmias) such as paroxysmal supraventricular tachycardia (PSVT) and paroxysmal atrial fibrillation/flutter (PAF) . It is also used to prevent life-threatening sustained ventricular tachycardia (sustained VT) .
Synthesis Analysis
Flecainide Acetate can be synthesized by condensing 2-Aminomethylpyridine with 2,2,2-trifluoroethyl-2,5-bis (2,2,2-trifluoroethoxy)benzoate in refluxing glyme . Another method involves the reaction of 2,5-dihydroxy benzoic acid with 2,2,2-trifluoroethanol perfluorobutanesulphonate in the presence of organic bases .Molecular Structure Analysis
The molecular formula of Flecainide Acetate is C19H24F6N2O5 . Its average mass is 474.395 Da and its monoisotopic mass is 474.158936 Da .Chemical Reactions Analysis
Flecainide Acetate is mainly metabolized to meta-O-dealkylated flecainide or the meta-O-dealkylated lactam of flecainide . Both of these metabolites are generally detected as glucuronide or sulfate conjugates . Flecainide’s metabolism involves the action of CYP2D6 and CYP1A2 .Physical And Chemical Properties Analysis
Flecainide Acetate has a molar mass of 474.400 g/mol . It has a molecular formula of C19H24F6N2O5 .Applications De Recherche Scientifique
Cardiovascular Research
Flecainide acetate is extensively used in cardiovascular research, particularly for its efficacy in treating arrhythmias. Studies have shown its effectiveness in maintaining sinus rhythm in patients with atrial fibrillation and preventing ventricular arrhythmias in conditions like Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) .
Pharmacological Studies
Research has been conducted on the pharmacological properties of Flecainide acetate, including its stability and microbiological properties when compounded with different solutions .
Molecular Development
The development process of Flecainide involved enhancing molecular stability through the incorporation of fluorine into prototypical anesthetic agents, which is a significant area of research in medicinal chemistry .
Arrhythmia Suppression
Flecainide’s ability to suppress ventricular tachyarrhythmias has led to its use in clinical trials aiming to improve outcomes post-myocardial infarction, although with mixed results .
RyR2 Blockade Studies
In vitro studies support the use of Flecainide for treatment of CPVT by demonstrating its ability to block RyR2 in lipid bilayers and suppress calcium waves in myocytes .
Symptomatic Control Studies
Clinical studies have investigated the efficacy of Flecainide in maintaining symptomatic control over arrhythmias at various time intervals, such as 6 and 12 months .
Mécanisme D'action
Target of Action
Flecainide acetate is a Class IC antiarrhythmic agent . Its primary targets are the Nav1.5 sodium channels in the heart . These channels play a crucial role in the conduction of electrical impulses in the heart, which is essential for maintaining a regular heart rhythm .
Mode of Action
Flecainide acetate works by blocking the Nav1.5 sodium channels in the heart, thereby slowing the upstroke of the cardiac action potential . This action slows the conduction of electrical impulses within the heart, reducing its excitability . Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential .
Biochemical Pathways
Flecainide acetate affects several biochemical pathways in the heart. It slows atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction . This effect is particularly marked on the His-Purkinje system, which is responsible for rapidly conducting impulses from the AV node to the ventricles . By slowing these pathways, flecainide acetate prolongs the refractory period of the heart, reducing its susceptibility to arrhythmias .
Pharmacokinetics
Flecainide acetate exhibits high bioavailability, with approximately 95% of the drug being absorbed after oral administration . It has a protein binding of 40% . The elimination half-life of flecainide is approximately 20 hours, with a range of 12–27 hours . The majority of the drug (86%)
Safety and Hazards
Flecainide Acetate may cause side effects such as dizziness, problems seeing, shortness of breath, chest pain, and tiredness . Serious side effects may include cardiac arrest, arrhythmias, and heart failure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Orientations Futures
Propriétés
IUPAC Name |
acetic acid;N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXNZRPQSOPPRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54143-55-4 (Parent) | |
Record name | Flecainide acetate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8020626 | |
Record name | Flecainide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>71.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855927 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Flecainide acetate | |
CAS RN |
54143-56-5 | |
Record name | Flecainide acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54143-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flecainide acetate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flecainide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLECAINIDE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U465Q1WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.